REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([CH:17]([O:21][CH3:22])[C:18]([OH:20])=[O:19])[CH:12]=[CH:13][C:14]=1[O:15][CH3:16])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:17]([O:21][CH3:22])[C:18]([OH:20])=[O:19])[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at rt under a hydrogen atmosphere for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated (rotavapor)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1OC)C(C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.642 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |